molecular formula C25H14BrFO4S2 B11598501 3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

Cat. No.: B11598501
M. Wt: 541.4 g/mol
InChI Key: DPRHDEFABYPVKH-UHFFFAOYSA-N
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Description

3,3’-[(5-Bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound characterized by the presence of bromine, fluorine, and thiochromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzaldehyde and 4-hydroxy-2H-thiochromen-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4-hydroxy-2H-thiochromen-2-one in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step may require a catalyst such as p-toluenesulfonic acid and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiochromenone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine and fluorine atoms in the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For instance, its structural features might be optimized to enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(5-Bromo-2-chlorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
  • 3,3’-[(5-Bromo-2-methylphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
  • 3,3’-[(5-Bromo-2-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

Uniqueness

The uniqueness of 3,3’-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability and its ability to interact with various molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H14BrFO4S2

Molecular Weight

541.4 g/mol

IUPAC Name

3-[(5-bromo-2-fluorophenyl)-(2-hydroxy-4-oxothiochromen-3-yl)methyl]-2-hydroxythiochromen-4-one

InChI

InChI=1S/C25H14BrFO4S2/c26-12-9-10-16(27)15(11-12)19(20-22(28)13-5-1-3-7-17(13)32-24(20)30)21-23(29)14-6-2-4-8-18(14)33-25(21)31/h1-11,19,30-31H

InChI Key

DPRHDEFABYPVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=C(C=CC(=C3)Br)F)C4=C(SC5=CC=CC=C5C4=O)O

Origin of Product

United States

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